Ethyl 2-(propylamino)butanoate
Overview
Description
Ethyl 2-(propylamino)butanoate is an organic compound . It is also known as ethyl 2-(propylamino)butanoate hydrochloride . The IUPAC name of this compound is ethyl 2-(propylamino)butanoate hydrochloride . It has a molecular weight of 209.72 .
Molecular Structure Analysis
The InChI code for Ethyl 2-(propylamino)butanoate is 1S/C9H19NO2.ClH/c1-4-7-10-8 (5-2)9 (11)12-6-3;/h8,10H,4-7H2,1-3H3;1H
. This indicates that the compound contains 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .
Chemical Reactions Analysis
Esters like Ethyl 2-(propylamino)butanoate undergo several types of reactions. One such reaction is hydrolysis, which is the process of splitting the ester with water . The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . The ester is heated with a large excess of water containing a strong-acid catalyst . Like esterification, the reaction is reversible and does not go to completion .
Physical And Chemical Properties Analysis
Ethyl 2-(propylamino)butanoate is a powder . The storage temperature is room temperature .
Safety And Hazards
Ethyl 2-(propylamino)butanoate is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 2-(propylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-7-10-8(5-2)9(11)12-6-3/h8,10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKVXRFFHLNRER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(propylamino)butanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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